Bis(3-methylbenzoyl) peroxide

Beschreibung

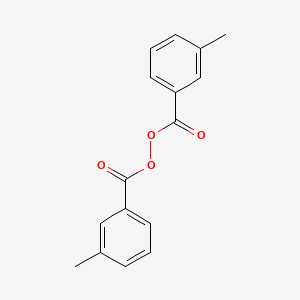

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methylbenzoyl) 3-methylbenzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-5-3-7-13(9-11)15(17)19-20-16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBJAOHLJABDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OOC(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Record name | DI-(2-METHYLBENZOYL)PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315993 | |

| Record name | m-Toluoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This solid peroxide is particularly sensitive to temperature rises. Decomposes violently above a certain control temperature. | |

| Record name | DI-(2-METHYLBENZOYL)PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1712-87-4 | |

| Record name | DI-(2-METHYLBENZOYL)PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Toluoyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3-methylbenzoyl) peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Toluoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxide, bis(3-methylbenzoyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(3-METHYLBENZOYL) PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAM5U8U63R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Thermal Stability and Kinetic Profiling of Bis(3-methylbenzoyl) Peroxide: A Comprehensive Technical Guide

Executive Summary

Bis(3-methylbenzoyl) peroxide (CAS 1712-87-4) is a highly reactive diacyl peroxide widely utilized as a radical initiator in polymer synthesis and as a cross-linking agent for specialized elastomers[1]. While its efficacy in initiating free-radical polymerization is well-documented, its inherent thermodynamic instability presents profound challenges in process safety, storage, and scale-up. As a temperature-sensitive organic peroxide, it is prone to violent exothermic decomposition if exposed to thermal stress, contamination, or loss of temperature control[2].

This whitepaper provides an in-depth, causality-driven framework for evaluating the thermal stability of Bis(3-methylbenzoyl) peroxide. By bridging micro-scale kinetic extraction with macro-scale adiabatic simulations, researchers can establish self-validating safety envelopes and optimize polymerization workflows.

Mechanistic Causality of Thermal Decomposition

The reactivity of Bis(3-methylbenzoyl) peroxide is governed by the lability of its central oxygen-oxygen (O–O) single bond. The lack of resonance stabilization across the peroxide bridge, combined with the electrostatic repulsion of the oxygen lone pairs, results in a low bond dissociation energy.

Upon thermal activation, the molecule undergoes homolytic cleavage to generate two 3-methylbenzoyloxy radicals. These intermediate acyloxy radicals are highly transient; they rapidly undergo decarboxylation to release carbon dioxide ( CO2 ) and form highly reactive 3-methylphenyl (m-tolyl) radicals, which subsequently initiate polymer chain growth or cross-linking[3].

Figure 1: Radical decomposition and decarboxylation pathway of Bis(3-methylbenzoyl) peroxide.

Quantitative Thermodynamic & Kinetic Parameters

Understanding the half-life temperatures of an initiator is critical for both reaction optimization and hazard mitigation. The 1-minute half-life temperature dictates the upper thermal limit for rapid curing applications, while the 10-hour half-life informs safe storage and transport conditions.

Table 1: Physicochemical and Kinetic Profile

| Parameter | Value | Analytical Significance |

| Molecular Weight | 270.28 g/mol | Stoichiometric baseline for polymer formulation[2]. |

| 1-min Half-Life ( T1min ) | 131.1 °C | Defines the thermal threshold for rapid elastomer cross-linking[1]. |

| 10-hr Half-Life ( T10h ) | ~70–72 °C | Critical baseline for defining the Control Temperature during storage[4]. |

| Primary Hazard | Exothermic Runaway | Decomposes violently above control limits; requires strict thermal monitoring[2]. |

Analytical Workflows for Thermal Profiling

To establish a self-validating safety profile, a Senior Application Scientist must employ a two-tiered analytical strategy. Micro-thermal screening via Differential Scanning Calorimetry (DSC) provides fundamental kinetic data, which is then validated against macro-thermal adiabatic testing via Accelerating Rate Calorimetry (ARC) to simulate real-world storage conditions.

Figure 2: Two-tiered thermal stability workflow integrating DSC kinetics with ARC adiabatic tracking.

Protocol 1: Micro-Thermal Kinetic Extraction via DSC

Objective: Determine the onset temperature ( To ), enthalpy of decomposition ( ΔHd ), and activation energy ( Ea ). Causality & Validation: Standard aluminum pans are strictly prohibited for this assay. Peroxide decomposition generates significant CO2 gas. If a standard pan vents or bursts, the endothermic vaporization of the sample will mask the exothermic decomposition peak, resulting in a falsely low ΔHd . High-pressure crucibles ensure the system remains closed, validating the thermodynamic integration.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC sensor using high-purity Indium and Zinc standards to ensure accurate heat flow and temperature readings.

-

Encapsulation: Weigh exactly 1.5–2.0 mg of Bis(3-methylbenzoyl) peroxide. Note: Keeping the mass low prevents thermal runaway from breaching the crucible, eliminating thermal lag. Seal the sample in a 120 µL gold-plated high-pressure crucible.

-

Dynamic Scanning: Purge the furnace with dry N2 at 50 mL/min to prevent oxidative artifacts. Execute dynamic temperature ramps at varying heating rates ( β = 2, 4, 8, and 10 °C/min) from 20 °C to 200 °C.

-

Data Synthesis: Integrate the exothermic peak area to determine ΔHd . Apply the Kissinger kinetic model across the multiple heating rates to extract the activation energy ( Ea ) and pre-exponential factor ( A ).

Protocol 2: Adiabatic Runaway Simulation via ARC

Objective: Simulate a zero-heat-loss environment to determine the Time-to-Maximum Rate ( TMRad ) and calculate the Self-Accelerating Decomposition Temperature (SADT). Causality & Validation: ARC provides a low thermal inertia ( ϕ -factor) environment that closely mimics large-scale storage vats. The choice of the sample vessel is critical: stainless steel contains transition metals (Fe, Ni) that can induce catalytic redox decomposition of the peroxide, artificially lowering the onset temperature. Utilizing a Titanium bomb ensures the observed runaway is purely driven by thermal homolysis, validating the safety data.

Step-by-Step Methodology:

-

Cell Preparation: Utilize a 10 mL spherical Titanium (Ti) bomb.

-

Sample Loading: Load 2.0 g of the peroxide into the Ti bomb. Attach a high-resolution pressure transducer to monitor CO2 evolution continuously.

-

Heat-Wait-Search (HWS) Execution:

-

Heat: Elevate the system temperature by 5 °C increments.

-

Wait: Hold isothermally for 15 minutes to establish thermal equilibrium between the sample and the adiabatic shield.

-

Search: Monitor the self-heating rate. If dT/dt<0.02 °C/min, the system proceeds to the next heating step. If dT/dt≥0.02 °C/min, the system locks into adiabatic tracking mode.

-

-

Runaway Tracking: The ARC heaters actively match the sample temperature ( ΔT=0 ) to prevent any heat loss, tracking the exothermic reaction to its maximum temperature ( Tmax ) and pressure ( Pmax ).

-

SADT Extrapolation: Utilize the TMRad data to calculate the SADT for specific commercial packaging geometries (e.g., 25 kg or 50 kg containers), ensuring compliance with international transport regulations.

Safety, Scale-Up, and Emergency Directives

Because Bis(3-methylbenzoyl) peroxide is highly sensitive to temperature rises, stringent environmental controls are mandatory[2].

-

Control Temperature Maintenance: The ambient temperature of the storage facility must be maintained strictly below the calculated Control Temperature (derived from the SADT).

-

Emergency Response: In the event of a cooling failure or a non-fire spill, the substance must not be allowed to warm up. Immediate application of a coolant agent, such as dry ice, is required to quench the homolytic cleavage cycle. If temperature control is lost and cannot be regained, immediate evacuation of the area is necessary due to the severe explosion hazard[2].

References

-

PubChem - National Institutes of Health (NIH). Bis(3-methylbenzoyl) peroxide | C16H14O4 | CID 14121487 - Physical and Chemical Properties, Safety/Hazards/Toxicity Information. Retrieved from:[Link]

- World Intellectual Property Organization (WIPO).WO2016067627A1 - Laminate sheet and manufacturing method therefor (Half-life temperature data).

- United States Patent and Trademark Office (USPTO).US20060111529A1 - Dosing of peroxide to a suspension process wherein styrene is polymerized.

Sources

- 1. WO2016067627A1 - Laminate sheet and manufacturing method therefor - Google Patents [patents.google.com]

- 2. Bis(3-methylbenzoyl) peroxide | C16H14O4 | CID 14121487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(3-methylbenzoyl) Peroxide|CAS 1712-87-4 [benchchem.com]

- 4. US20060111529A1 - Dosing of peroxide to a suspension process wherein styrene is polymerized - Google Patents [patents.google.com]

Synthesis and Characterization of Bis(3-methylbenzoyl) Peroxide: A Technical Guide for Advanced Applications

Executive Summary & Chemical Identity

Bis(3-methylbenzoyl) peroxide (CAS: 1712-87-4), commonly referred to in literature as m-toluoyl peroxide or di-m-toluoyl peroxide, is a highly reactive diacyl peroxide[1]. As a symmetric organic peroxide, it is engineered to undergo homolytic cleavage under thermal or chemical stimulation to generate free radicals. This controlled radical generation makes it a critical initiator in advanced polymer synthesis, acoustic matching layer fabrication, and biomedical dental composite resins[2][3].

Mechanistic Causality in Synthesis

The synthesis of bis(3-methylbenzoyl) peroxide is typically executed via a modified Schotten-Baumann biphasic esterification. This method is chosen for its ability to compartmentalize highly reactive intermediates.

-

Nucleophilic Activation: Aqueous sodium hydroxide (NaOH) serves a dual kinetic and thermodynamic purpose. Kinetically, it deprotonates hydrogen peroxide (H₂O₂) to generate the highly nucleophilic hydroperoxide anion (HOO⁻). Thermodynamically, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during acyl substitution, thereby driving the equilibrium irreversibly toward the product[4].

-

Biphasic Partitioning: The HOO⁻ anion attacks the carbonyl carbon of m-toluoyl chloride. The biphasic nature of the reaction (utilizing water and an organic solvent like xylene) is critical; it partitions the unreacted acyl chloride into the organic phase, shielding it from excessive aqueous hydrolysis, while allowing the substitution reaction to occur efficiently at the phase interface[4].

-

Thermal Control: Diacyl peroxides possess explosive instability at elevated temperatures. The reaction must be strictly maintained below 25°C to prevent premature homolytic cleavage of the O–O bond, which could lead to auto-accelerating thermal runaway and violent decomposition[5].

Experimental Workflow & Self-Validating Protocol

Biphasic synthesis and isolation workflow for bis(3-methylbenzoyl) peroxide.

Step-by-Step Synthesis Methodology

This protocol outlines the synthesis of bis(3-methylbenzoyl) peroxide, prioritizing thermal safety and high-purity isolation as required in industrial scale-up[4].

-

Aqueous Phase Preparation: In a jacketed reactor equipped with a mechanical stirrer, charge 1.2 molar equivalents of 10% (w/w) NaOH aqueous solution. Cool the system to 0–5°C using a circulating chiller.

-

Peroxide Activation: Slowly add 0.6 molar equivalents of 50% aqueous H₂O₂ under continuous agitation.

-

Causality & Validation: The slight excess of NaOH ensures complete deprotonation of H₂O₂. Validation Check: Monitor the internal temperature; it must strictly not exceed 10°C during addition to prevent H₂O₂ disproportionation into water and oxygen gas.

-

-

Biphasic Setup: Introduce a non-reactive organic solvent (e.g., xylene) to create a biphasic system, maintaining the temperature at 10–15°C[4].

-

Acyl Chloride Addition: Add 1.0 molar equivalent of m-toluoyl chloride dropwise over 30–45 minutes[4].

-

Causality: Dropwise addition controls the exothermic acyl substitution, preventing localized hot spots that could trigger peroxide decomposition.

-

-

Phase Separation & Washing: Allow the reaction to proceed for an additional 60 minutes at 15°C. Halt agitation and allow phase separation. The organic layer contains the target peroxide.

-

Validation Check: Wash the organic layer successively with cold distilled water until the aqueous effluent registers a strictly neutral pH (pH 7.0). This validates the complete extraction of residual HCl and unreacted NaOH, which, if left in the organic phase, would catalyze the premature decomposition of the peroxide[4].

-

-

Desiccation & Formulation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent. Due to its sensitivity to temperature rises, it is often formulated as a solution (e.g., in dimethyl phthalate) to enhance storage stability and mitigate explosive hazards[4][5].

Physicochemical Properties & Quantitative Data

To ensure accurate formulation and stoichiometric calculations, the fundamental physicochemical properties of bis(3-methylbenzoyl) peroxide are summarized below[1][5].

| Property | Value | Source |

| IUPAC Name | (3-methylbenzoyl) 3-methylbenzenecarboperoxoate | [1] |

| CAS Registry Number | 1712-87-4 | [1] |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Rotatable Bond Count | 5 | [1] |

| XLogP3 (Lipophilicity) | 4.2 | [1] |

Characterization Techniques

To validate the structural integrity and purity of the synthesized bis(3-methylbenzoyl) peroxide, the following analytical suite is required:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The diacyl peroxide structure is confirmed by observing the characteristic carbonyl (C=O) doublet stretching vibrations typically found between 1750 cm⁻¹ and 1800 cm⁻¹, alongside the weak O–O stretching vibration near 1000 cm⁻¹. The absence of a broad O–H stretch (above 3000 cm⁻¹) validates the absence of unreacted peroxy acid or water.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR (in CDCl₃) will display a prominent singlet for the methyl protons (~2.4 ppm) and a complex multiplet for the aromatic protons (7.3–8.0 ppm). The integration ratio must strictly align with the 6:8 (methyl:aromatic) proton distribution.

-

Differential Scanning Calorimetry (DSC): DSC is critical for determining the thermal stability profile. It quantifies the exothermic decomposition peak, which dictates the Self-Accelerating Decomposition Temperature (SADT) and informs safe storage and handling conditions[5].

Applications in Advanced Materials & Drug Delivery

Bis(3-methylbenzoyl) peroxide is a preferred radical initiator in scenarios requiring specific decomposition kinetics and high lipophilicity (XLogP3 = 4.2)[1].

-

Biomedical Dental Composite Resins: It serves as a potent oxidizing agent in chemically polymerized and dual-cure dental restorative resins. When paired with a reducing agent (e.g., an amine compound), it initiates the cross-linking of polyfunctional (meth)acrylate monomers (like Bis-GMA or UDMA) at physiological temperatures, ensuring rapid curing in the oral cavity without requiring external heat[3].

-

Acoustic Matching Layers: In medical ultrasound probes, it is utilized to cure epoxy and silicone rubber matrices, ensuring the precise acoustic impedance required for high-resolution imaging[2].

References

-

PubChem - Bis(3-methylbenzoyl) peroxide | C16H14O4 | CID 14121487. National Center for Biotechnology Information (NIH). URL:[Link]

- Google Patents - EP0133514B1 - Diacyl peroxide composition. European Patent Office.

- Google Patents - EP3865110A1 - Dental Restoration Composite Resin. European Patent Office.

Sources

Introduction: The Role of Diaroyl Peroxides in Radical Chemistry

An In-depth Technical Guide to the Generation of Free Radicals from Bis(3-methylbenzoyl) Peroxide

Organic peroxides are a pivotal class of compounds in synthetic chemistry, defined by the presence of a labile oxygen-oxygen single bond. Among these, diaroyl peroxides, such as the widely recognized benzoyl peroxide (BPO), serve as exceptionally effective sources of free radicals upon thermal or photochemical stimulation.[1][2] These radicals are indispensable for initiating a vast array of chemical transformations, most notably free-radical polymerization, which underpins the production of numerous commodity plastics and specialty polymers.[3][4]

This guide focuses on a specific, symmetrically substituted derivative: Bis(3-methylbenzoyl) peroxide (also known as m-toluoyl peroxide). As a Senior Application Scientist, the objective here is not merely to present data, but to provide a comprehensive understanding of the core mechanisms governing the generation of free radicals from this molecule, the experimental logic for their detection, and the critical parameters that influence their formation. This document is intended for researchers, scientists, and drug development professionals who leverage radical chemistry in their work.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a radical initiator begins with its fundamental properties. Bis(3-methylbenzoyl) peroxide is a solid organic peroxide whose handling and application are dictated by its physical characteristics and thermal sensitivity.[5]

| Property | Value | Source |

| Chemical Name | Bis(3-methylbenzoyl) peroxide | [6] |

| Synonyms | m-Toluoyl peroxide, Nyper MT | [6][7] |

| CAS Number | 1712-87-4 | [6] |

| Molecular Formula | C₁₆H₁₄O₄ | [5][6][8] |

| Molecular Weight | 270.28 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [3] |

| Density | ~1.198 g/cm³ | [6] |

| Stability | Thermally sensitive; decomposes upon heating or exposure to light.[5] Classified as an explosive when dry. |

Note: Physical properties such as boiling and flash points are often estimated for thermally unstable compounds, as they typically decompose before these temperatures are reached.[6]

Section 2: The Mechanism of Free Radical Generation

The utility of Bis(3-methylbenzoyl) peroxide as a radical source stems from the inherent weakness of the peroxide (-O-O-) bond. The primary pathway for radical generation is the homolytic cleavage of this bond, a process that can be initiated by thermal energy or by ultraviolet (UV) light.[1][9]

Homolytic Fission: The Primary Event

The decomposition process is a sequential, two-step radical cascade:

-

Initiation - O-O Bond Cleavage: Upon absorbing sufficient energy (heat or photons), the peroxide bond breaks symmetrically (homolysis), yielding two identical 3-methylbenzoyloxy radicals. This is the rate-determining step in the initiation sequence.[9]

-

Propagation - Decarboxylation: The resulting 3-methylbenzoyloxy radicals are relatively unstable and can undergo rapid decarboxylation (loss of CO₂) to form more stable 3-methylphenyl (m-tolyl) radicals.[1] The formation of the highly stable carbon dioxide molecule provides a strong thermodynamic driving force for this step.

These generated radicals—both the initial oxygen-centered benzoyloxy radicals and the subsequent carbon-centered phenyl radicals—are the active species that initiate further chemical reactions, such as polymerization.

Caption: Homolytic decomposition of Bis(3-methylbenzoyl) peroxide.

Factors Influencing Decomposition

-

Temperature: The rate of thermal decomposition is highly temperature-dependent. Diaroyl peroxides have a characteristic 10-hour half-life temperature, which is the temperature required to decompose 50% of the peroxide in 10 hours. This parameter is crucial for selecting an initiator for a specific polymerization process and for determining safe storage conditions.

-

Solvent: The solvent can influence the decomposition rate and the fate of the generated radicals. In some cases, induced decomposition can occur where radicals attack intact peroxide molecules, accelerating the overall reaction rate.

-

Redox Initiation: In the presence of reducing agents, such as tertiary amines, the decomposition can be initiated at much lower temperatures (e.g., room temperature).[10][11] This redox mechanism involves an electron transfer that facilitates the cleavage of the O-O bond, a technique commonly used in self-curing cements and resins.[12]

Section 3: Experimental Detection and Characterization of Radicals

The direct observation of the highly reactive, short-lived radicals generated from Bis(3-methylbenzoyl) peroxide is non-trivial. The gold-standard technique for this purpose is Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR).[13]

The Principle of EPR and Spin Trapping

EPR is a spectroscopic technique that detects species with unpaired electrons, such as free radicals.[13] However, the primary radicals from peroxide decomposition often have lifetimes in the nanosecond-to-microsecond range, making them too short-lived to be detected directly by conventional EPR.

To overcome this, the spin trapping technique is employed.[14] This method involves adding a "spin trap"—a diamagnetic molecule—to the system. The spin trap reacts rapidly with the transient free radical to form a much more stable and persistent paramagnetic radical, known as a "spin adduct."[14][15][16] This long-lived spin adduct accumulates to a concentration detectable by the EPR spectrometer. The resulting EPR spectrum provides a unique fingerprint (hyperfine splitting pattern) that can be used to identify the original trapped radical.

Commonly used spin traps for oxygen- and carbon-centered radicals include nitrones like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN).[14][17]

Caption: Experimental workflow for EPR spin trapping of peroxide-derived radicals.

Protocol: EPR Spin Trapping of Radicals from Bis(3-methylbenzoyl) Peroxide

This protocol provides a generalized, self-validating framework. Specific concentrations and parameters must be optimized for the experimental setup.

Objective: To detect and identify the free radicals generated during the thermal decomposition of Bis(3-methylbenzoyl) peroxide.

Materials:

-

Bis(3-methylbenzoyl) peroxide

-

High-purity, inert solvent (e.g., benzene, toluene, or tert-butylbenzene)

-

Spin trap (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)

-

EPR flat cell or capillary tubes

-

EPR Spectrometer with a temperature controller

Methodology:

-

Solution Preparation (Causality: Ensure homogeneity and correct concentrations):

-

Prepare a stock solution of Bis(3-methylbenzoyl) peroxide (e.g., 10-50 mM) in the chosen solvent.

-

Prepare a stock solution of the spin trap DMPO (e.g., 50-100 mM) in the same solvent.

-

Self-Validation: All solutions should be freshly prepared and protected from light to prevent premature decomposition of the peroxide or degradation of the spin trap.

-

-

Sample Preparation for EPR:

-

In a clean vial, mix the peroxide solution and the spin trap solution to achieve the desired final concentrations. A molar excess of the spin trap is critical to ensure efficient trapping of the short-lived radicals.

-

Transfer the final solution into an EPR capillary tube or flat cell.

-

-

Control Experiments (Trustworthiness: Establish Baselines):

-

Control 1 (Peroxide only): Prepare a sample with Bis(3-methylbenzoyl) peroxide but without the spin trap. This should yield no stable EPR signal, confirming the transient nature of the primary radicals.

-

Control 2 (Spin Trap only): Prepare a sample with the spin trap in the solvent but without the peroxide. This should show no EPR signal, confirming the purity of the spin trap and solvent.

-

-

Decomposition and Data Acquisition:

-

Place the sample into the EPR spectrometer's cavity.

-

Set the desired temperature for thermal decomposition (e.g., starting at 60°C and incrementally increasing). The temperature choice is critical; it must be high enough to induce decomposition at a reasonable rate but not so high that the spin adduct itself decomposes.

-

Record the EPR spectrum. Typical instrument settings include a microwave frequency of ~9.5 GHz (X-band), a center field of ~3400 G, and a sweep width of 100-200 G. These must be optimized.

-

-

Data Analysis and Interpretation:

-

Analyze the resulting spectrum. The number of lines, their splitting distances (hyperfine coupling constants, a), and the g-factor are characteristic of the spin adduct.

-

For example, trapping a carbon-centered radical with DMPO typically gives a complex multi-line spectrum, while trapping an oxygen-centered radical gives a different pattern.

-

Compare the experimental hyperfine coupling constants with literature values for known DMPO adducts to identify the trapped radical (e.g., the 3-methylbenzoyloxy radical or the 3-methylphenyl radical).[18]

-

Section 4: Safety, Handling, and Storage

Organic peroxides are energetic materials that demand stringent safety protocols.

-

Thermal Stability: Bis(3-methylbenzoyl) peroxide is sensitive to heat and can decompose violently if the temperature is not controlled.[5] It should be stored in a cool, well-ventilated area, away from all sources of heat, sparks, or open flames.[19][20]

-

Contamination: Avoid contact with incompatible materials, including strong acids, bases, reducing agents, and metals, which can catalyze a rapid and hazardous decomposition.[12]

-

Shock Sensitivity: As a solid, it can be sensitive to shock and friction, particularly when dry.[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[19][21] Work should be conducted in a well-ventilated fume hood.

Conclusion

Bis(3-methylbenzoyl) peroxide is a potent source of free radicals, functioning through a well-understood mechanism of homolytic O-O bond cleavage followed by potential decarboxylation. The generation of these radicals is highly dependent on external conditions, primarily temperature. Advanced techniques like EPR spectroscopy coupled with spin trapping provide the necessary tools for researchers to detect, identify, and quantify these transient species, enabling precise control and optimization of radical-initiated processes. A rigorous adherence to safety protocols is paramount when working with this and other organic peroxides to mitigate the inherent risks associated with their high reactivity.

References

-

LookChem. Bis(3-methylbenzoyl) peroxide. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14121487, Bis(3-methylbenzoyl) peroxide. Available from: [Link]

-

Mojović, M., et al. (2008). Spin-trapping of oxygen free radicals in chemical and biological systems: new traps, radicals and possibilities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(5), 1354-1366. Available from: [Link]

-

Bacić, G., & Mojović, M. (2005). EPR spin trapping of oxygen radicals in plants: a methodological overview. Annals of the New York Academy of Sciences, 1048, 230-243. Available from: [Link]

-

Samiey, J., & Al-Hayan, M. (2015). On the spin trapping and ESR detection of oxygen-derived radicals generated inside cells. Proceedings of the National Academy of Sciences, 83(16), 5817-5821. Available from: [Link]

-

ResearchGate. Spin-trapping of oxygen free radicals in chemical and biological systems: New traps, radicals and possibilities. Available from: [Link]

-

Taylor & Francis. Spin trapping – Knowledge and References. Available from: [Link]

-

ResearchGate. Proposed competing reactions of benzoylperoxy radicals with benzaldehyde. Available from: [Link]

-

Buback, M., et al. (2024). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. Polymers, 16(20), 2829. Available from: [Link]

-

Chem-Supply. Di(4-methylbenzoyl) Peroxide (CAS 895-85-2): Comprehensive Guide to Properties, Uses, and Insights. Available from: [Link]

-

Bolton, R., & Williams, G. H. (1970). The thermal decomposition of diaroyl peroxides in some solvents. The Journal of Chemical Physics, 52(6), 3097-3104. Available from: [Link]

-

Buback, M., et al. (2009). Amine/BPO initiating system. Polymer Chemistry, 46(10), 3278-3292. Available from: [Link]

-

PubChemLite. Bis(3-methylbenzoyl) peroxide (C16H14O4). Available from: [Link]

- Google Patents. CN115403498B - Synthesis method of dibenzoyl peroxide.

-

ResearchGate. EPR studies of peroxide decomposition, radical formation and reactions relevant to cross-linking and grafting in polyolefins. Available from: [Link]

-

Lesar, A., et al. (2025). Fragmentation Dynamics of Benzoyl Peroxide: Insights from Rotational Spectroscopy. The Journal of Physical Chemistry Letters, 16(43), 10584-10590. Available from: [Link]

-

The Organic Chemistry Tutor. Free Radical Polymerization. Available from: [Link]

-

Arya, R., et al. (2025). Free Radical Mechanism. International Journal of Creative Research Thoughts (IJCRT), 13(2). Available from: [Link]

-

Liu, Y., et al. (2024). Determining the Oxidation Mechanism through Radical Intermediates in Polysorbates 80 and 20 by Electron Paramagnetic Resonance Spectroscopy. Pharmaceutics, 16(2), 241. Available from: [Link]

-

GSRS. BIS(3-METHYLBENZOYL) PEROXIDE. Available from: [Link]

-

Inxight Drugs. BIS(3-METHYLBENZOYL) PEROXIDE. Available from: [Link]

- Google Patents. WO1995030480A2 - Initiators of tertiary amine/peroxide and polymer.

-

Aydin, M., & Sarac, A. S. (2018). The use of benzoyl peroxide as an initiator to prepare PANI and CNT/PANI for thermoelectric applications. Turkish Journal of Chemistry, 42(5), 1352-1367. Available from: [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Purposes and applications of Benzoyl Peroxide - Organic... [perodox.com]

- 4. Di(4-methylbenzoyl) Peroxide (CAS 895-85-2): Comprehen... [perodox.com]

- 5. Bis(3-methylbenzoyl) peroxide | C16H14O4 | CID 14121487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. BIS(3-METHYLBENZOYL) PEROXIDE [drugs.ncats.io]

- 8. PubChemLite - Bis(3-methylbenzoyl) peroxide (C16H14O4) [pubchemlite.lcsb.uni.lu]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. WO1995030480A2 - Initiators of tertiary amine/peroxide and polymer - Google Patents [patents.google.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Spin-trapping of oxygen free radicals in chemical and biological systems: new traps, radicals and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EPR spin trapping of oxygen radicals in plants: a methodological overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. merckmillipore.com [merckmillipore.com]

IUPAC name and structure of "Bis(3-methylbenzoyl) peroxide"

An In-Depth Technical Guide to Bis(3-methylbenzoyl) Peroxide

This guide provides a comprehensive technical overview of Bis(3-methylbenzoyl) peroxide, a symmetrical organic peroxide of significant interest in polymer science and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on its chemical identity, synthesis, physical properties, applications, and critical safety protocols.

Introduction and Scientific Context

Bis(3-methylbenzoyl) peroxide, also known by its common synonym m-toluoyl peroxide, belongs to the diaryl peroxide class. Structurally, it is characterized by two 3-methylbenzoyl (or m-toluoyl) groups linked by a peroxide bridge (-O-O-). Like its well-known counterpart, dibenzoyl peroxide, the core utility of this molecule lies in the inherent weakness of the oxygen-oxygen single bond. Upon thermal or photochemical induction, this bond undergoes homolytic cleavage to generate two 3-methylbenzoyloxy radicals. These highly reactive radical species are effective initiators for free-radical polymerization and can participate in a variety of organic transformations.

The presence of the methyl group at the meta-position of each benzene ring subtly modifies the electronic properties and solubility of the molecule compared to unsubstituted dibenzoyl peroxide, influencing its decomposition kinetics and performance in specific solvent systems. Understanding these nuances is critical for its effective application.

Nomenclature, Structure, and Core Properties

A precise understanding of the molecule's identity is fundamental for any scientific application.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (3-methylbenzoyl) 3-methylbenzenecarboperoxoate | PubChem[1] |

| CAS Number | 1712-87-4 | LookChem[2] |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem[1] |

| Molecular Weight | 270.28 g/mol | PubChem[1] |

| Synonyms | m-Toluoyl peroxide, Di-m-toluoyl peroxide, Bis(m-toluoyl) peroxide, m,m'-Dimethyldibenzoyl peroxide | GSRS[3], LookChem[2] |

Chemical Structure

The molecule is symmetrical, featuring two methyl-substituted benzoyl moieties.

Caption: 2D Structure of Bis(3-methylbenzoyl) peroxide.

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | PubChem[1] |

| Boiling Point | 404.5 °C (at 760 mmHg, predicted) | LookChem[2] |

| Flash Point | 179.2 °C (predicted) | LookChem[2] |

| Density | 1.198 g/cm³ (predicted) | LookChem[2] |

| Solubility | Poorly soluble in water; soluble in acetone, ethanol, and other organic solvents. | Wikipedia[4] |

| XLogP3 | 4.2 | LookChem[2] |

Synthesis Protocol: A Representative Method

While specific peer-reviewed procedures for Bis(3-methylbenzoyl) peroxide are not abundant, a robust and reliable synthesis can be adapted from established methods for analogous diaryl peroxides, such as dibenzoyl peroxide and substituted variants.[4][5] The following protocol is based on the aqueous peroxidation of 3-methylbenzoyl chloride.

Underlying Principle: Schotten-Baumann Type Reaction

The synthesis is an interfacial reaction analogous to the Schotten-Baumann reaction. It involves the nucleophilic attack of a perhydroxyl anion (generated in situ from hydrogen peroxide and a base) on the electrophilic carbonyl carbon of two molecules of 3-methylbenzoyl chloride. The reaction is performed in a two-phase system (aqueous/organic) at low temperatures to control exothermicity and prevent the premature decomposition of the peroxide product.

Caption: General workflow for the synthesis of Bis(3-methylbenzoyl) peroxide.

Experimental Procedure

Materials & Reagents:

-

3-Methylbenzoyl chloride (m-Toluoyl chloride)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sodium hydroxide

-

Toluene

-

Sodium bicarbonate

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Protocol:

-

Preparation of Alkaline Peroxide Solution: In the three-necked flask, prepare a solution of sodium hydroxide in deionized water. Cool this solution to 0-5 °C using an ice-water bath. With vigorous stirring, slowly add the 30% hydrogen peroxide solution, ensuring the temperature does not exceed 10 °C. Causality: This step generates the sodium perhydroxyl nucleophile. Low temperature is critical to prevent the disproportionation of hydrogen peroxide.

-

Preparation of Acid Chloride Solution: Separately, dissolve 3-methylbenzoyl chloride in an equal volume of toluene. Place this solution in the dropping funnel.

-

Reaction: Slowly add the 3-methylbenzoyl chloride solution dropwise to the cold, vigorously stirred alkaline peroxide solution over a period of approximately 60-90 minutes. Meticulously monitor the temperature, maintaining it between 5-10 °C throughout the addition. A white solid precipitate will form. Causality: Slow addition and efficient stirring are essential to manage the exothermic reaction and ensure proper mixing at the aqueous-organic interface, maximizing yield and minimizing side reactions like hydrolysis of the acid chloride.

-

Maturation: After the addition is complete, continue to stir the mixture at 5-10 °C for an additional 2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification (Washing):

-

Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes excess sodium hydroxide and other water-soluble impurities.

-

Next, wash the cake with a cold, dilute solution of sodium bicarbonate to neutralize any unreacted 3-methylbenzoyl chloride and remove the resulting 3-methylbenzoic acid.

-

Finally, perform a last wash with cold deionized water to remove residual sodium bicarbonate.

-

-

Drying: Carefully press the solid on the filter to remove as much water as possible. Transfer the damp solid to a vacuum desiccator. Dry the product under vacuum at ambient temperature until a constant weight is achieved. CRITICAL: Do not use heat to dry the product, as this can lead to violent decomposition.[1]

Applications in Research and Industry

The primary application of Bis(3-methylbenzoyl) peroxide is as a free-radical initiator .

-

Polymer Synthesis: It is used to initiate the polymerization of various monomers, including styrenes, acrylates, methacrylates, and vinyl acetate. The choice of this specific peroxide over others may be dictated by its decomposition temperature and solubility in the polymerization medium.

-

Curing Agent: It serves as a curing agent for unsaturated polyester resins and as a cross-linking agent for elastomers like silicone and fluoro-rubbers.[6]

-

Organic Synthesis: In a laboratory setting, the 3-methylbenzoyloxy radicals generated from its decomposition can be used in various synthetic transformations, although it is less common for this purpose than standard dibenzoyl peroxide.

Safety and Handling: A Self-Validating System

Organic peroxides are hazardous materials and must be handled with extreme caution. A self-validating safety protocol involves treating the material as potentially unstable at all times.

Hazard Summary:

-

Explosive Hazard: The dry material is sensitive to heat, friction, and shock. Heating may cause a fire or explosion.[2]

-

Strong Oxidizer: It can ignite or cause explosions upon contact with combustible materials.[2]

-

Health Hazards: Causes serious eye irritation and may cause an allergic skin reaction.[7]

Mandatory Handling Protocols:

-

Storage: Store in the original, vented container in a dedicated, cool, well-ventilated area away from heat sources and combustible materials. Protect from sunlight. Adhere strictly to the recommended storage temperature, typically not exceeding 30°C.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat. When handling larger quantities or when aerosolization is possible, a face shield is required.

-

Handling:

-

Handle only small quantities at a time.

-

Use non-sparking tools and equipment.

-

Avoid all contact with heat, sparks, open flames, and other ignition sources.

-

Prevent contamination with metals, acids, bases, and reducing agents, as these can catalyze decomposition.

-

Never grind the dry material. If particle size reduction is needed, it must be done in a wetted state by trained personnel.

-

-

Spill Response: In case of a spill, do not touch the material. Eliminate all ignition sources. Keep combustibles away. Isolate the area. For small spills, gently wet the material with water and absorb it with an inert, non-combustible absorbent (e.g., vermiculite). Place in a container for disposal. Do not seal the container tightly.

-

Disposal: Dispose of contents and containers to an approved hazardous waste disposal plant. Never mix with other waste.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14121487, Bis(3-methylbenzoyl) peroxide." PubChem, [Link].

-

Global Substance Registration System. "BIS(3-METHYLBENZOYL) PEROXIDE." GSRS, [Link].

-

LookChem. "Bis(3-methylbenzoyl) peroxide." LookChem, [Link].

- Google Patents. "Synthesis method of dibenzoyl peroxide." CN115403498B, .

-

Organic Syntheses. "Peroxide, bis(p-nitrobenzoyl)." Organic Syntheses, [Link].

-

Wikipedia. "Benzoyl peroxide." Wikipedia, The Free Encyclopedia, [Link].

-

OECD Existing Chemicals Database. "BENZOYL PEROXIDE CAS N°: 94-36-0." OECD, [Link].

- Google Patents. "Method for synthesizing benzoyl peroxide and benzoyl peroxide synthesized with method." CN105924378A, .

-

Yesker, "Purposes and applications of Benzoyl Peroxide," 2024, [Link].

Sources

- 1. Bis(3-methylbenzoyl) peroxide | C16H14O4 | CID 14121487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chem.winthrop.edu [chem.winthrop.edu]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. CN105924378A - Method for synthesizing benzoyl peroxide and benzoyl peroxide synthesized with method - Google Patents [patents.google.com]

- 6. publications.polymtl.ca [publications.polymtl.ca]

- 7. CN115403498B - Synthesis method of dibenzoyl peroxide - Google Patents [patents.google.com]

Effect of the 3-methyl group on peroxide reactivity

An In-Depth Technical Guide: The Modulatory Role of the 3-Methyl Group on Peroxide Reactivity and Stability

Abstract

Organic peroxides are a pivotal class of compounds, acting as crucial intermediates and initiators in a vast spectrum of chemical and biological processes. Their reactivity is fundamentally governed by the labile oxygen-oxygen single bond. The substitution pattern on the peroxide's carbon framework profoundly influences this bond's stability and, consequently, the molecule's overall reactivity. This technical guide provides an in-depth analysis of the effect of a single, strategically placed methyl group at the 3-position (relative to a reference point, typically a functional group or the start of a carbon chain) on peroxide reactivity. We will dissect the underlying electronic and steric principles, present quantitative data, outline validated experimental protocols for assessing reactivity, and explore the mechanistic implications for researchers, chemists, and professionals in drug development.

Foundational Principles: The Peroxide Bond

The defining feature of any peroxide is the O-O single bond, which is inherently weak and susceptible to cleavage. The bond dissociation energy (BDE) for the O-O bond in hydrogen peroxide is approximately 50-51 kcal/mol, significantly lower than that of C-C (approx. 83-85 kcal/mol) or C-O (approx. 85-91 kcal/mol) bonds.[1][2] This inherent instability is the source of their utility and their hazard. Peroxide decomposition can proceed through two primary pathways:

-

Homolytic Cleavage: The symmetrical breaking of the O-O bond, typically initiated by heat or light, to produce two alkoxy radicals (RO•). This is the basis for their use as radical initiators in polymerization.[3]

-

Heterolytic Cleavage: An unsymmetrical bond breaking, often facilitated by acids, bases, or metal catalysts (e.g., Fenton-type reactions), leading to ionic intermediates.[4][5]

The rate and preferred pathway of decomposition are exquisitely sensitive to the peroxide's molecular structure. Substituents can alter the O-O bond strength and stabilize or destabilize the resulting intermediates and transition states.

The Influence of the 3-Methyl Group: A Mechanistic Dissection

A methyl group is a simple alkyl substituent, but its placement at the 3-position relative to the peroxide-bearing carbon can exert significant and predictable electronic and steric effects. These effects are transmitted through the molecular framework to modulate the lability of the O-O bond.

Electronic Effects: Destabilizing the Peroxide Bond

The methyl group is an electron-donating group (EDG) and influences the peroxide moiety through two primary electronic mechanisms.[6][7]

-

Inductive Effect (+I): Through the sigma bond framework, the methyl group pushes electron density towards the more electronegative oxygen atoms. This increase in electron density on adjacent oxygen atoms enhances the repulsion between their lone pairs, which can slightly weaken the O-O bond.[6]

-

Hyperconjugation (σ-π or σ-σ Conjugation):* This is often the more dominant stabilizing effect for intermediates. Hyperconjugation involves the delocalization of electrons from an adjacent C-H sigma bond into a partially filled or empty orbital.[8][9] In the context of peroxide stability, hyperconjugation can weaken the O-O bond by donating electron density from a C-H σ-bond into the antibonding (σ*) orbital of the O-O bond. This population of the antibonding orbital directly lowers the bond order and BDE, priming the molecule for cleavage.[10][11][12]

The net result of these electron-donating effects is a decrease in the O-O bond dissociation energy, making the peroxide more susceptible to thermal decomposition.

Steric Effects: A Dual Role

The physical bulk of the 3-methyl group also plays a role, though its impact can be more nuanced.[13][14]

-

Steric Hindrance: The methyl group can physically block the approach of other reagents to the peroxide group.[14] This is particularly relevant in bimolecular reactions, such as oxidations or metal-catalyzed decomposition, where the peroxide must coordinate with another species. In such cases, steric hindrance can decrease the reaction rate.

-

Radical Stabilization: In the context of homolytic cleavage, the primary influence is on the stability of the resulting radical. Cleavage of a peroxide like 3-methyl-3-pentyl hydroperoxide would yield a tertiary alkoxy radical. The adjacent methyl groups (including the one at the 3-position) stabilize this radical intermediate through hyperconjugation, delocalizing the unpaired electron.[9][15] A more stable radical product implies a lower activation energy for the decomposition process, thus increasing the reaction rate.

For unimolecular thermal decomposition, the stabilization of the resulting radical is the dominant factor, and the 3-methyl group generally accelerates reactivity.

Quantitative Analysis: Bond Dissociation and Decomposition Kinetics

The theoretical effects described above are substantiated by experimental and computational data. The O-O bond dissociation enthalpy (BDE) is a direct measure of the bond's strength, while half-life data provides a practical measure of thermal stability.

Bond Dissociation Enthalpies (BDEs)

Computational chemistry provides reliable BDE values that illustrate the impact of alkyl substitution.[1] As methyl groups are added to the carbon atom attached to the peroxide, the O-O bond is systematically weakened.

| Peroxide | Structure | O-O BDE (kcal/mol, CBS-APNO)[2] |

| Hydrogen Peroxide | H-O-O-H | 49.3 |

| Methyl Hydroperoxide | CH₃-O-O-H | 44.64 |

| Dimethyl Peroxide | CH₃-O-O-CH₃ | 39.27 |

| Di-tert-butyl Peroxide | (CH₃)₃C-O-O-C(CH₃)₃ | 37.6 |

Data compiled from computational studies. The CBS-APNO level of theory provides highly accurate BDEs.[2]

This data clearly shows a decrease in the O-O BDE as hydrogen atoms are replaced by methyl groups, consistent with the destabilizing electronic effects of alkyl substitution.

Decomposition Kinetics

The rate of thermal decomposition is often characterized by the half-life (t½) at a specific temperature. Peroxides with electron-donating alkyl groups, such as a 3-methyl group, generally have shorter half-lives, indicating lower thermal stability.[16][17]

| Peroxide | Temperature for 1-hr Half-Life (°C) |

| Di-tert-butyl Peroxide | 147 |

| Dicumyl Peroxide | 135 |

| Dibenzoyl Peroxide | 92 |

Data compiled from various sources.[16][17] This table illustrates the wide range of stabilities, with alkyl peroxides generally being more stable than diacyl peroxides.

Experimental Protocols for Reactivity Assessment

To empirically determine the effect of a 3-methyl group, one can perform kinetic studies to measure the rate of decomposition.

Protocol: Isothermal Decomposition Study via Titration

This method measures the decrease in peroxide concentration over time at a constant temperature.[18][19][20]

Objective: To determine the first-order rate constant (k) and half-life (t½) of a methylated peroxide in solution.

Materials:

-

Peroxide sample (e.g., 3-methyl-3-pentyl hydroperoxide)

-

Inert, high-boiling solvent (e.g., benzene, dodecane)

-

Constant temperature oil or water bath with thermostat[18]

-

Volumetric flasks (100 mL), Pipettes (10 mL)

-

Iodometric titration reagents: Acetic acid, Potassium iodide (KI), Sodium thiosulfate (Na₂S₂O₃) standard solution (0.05 M), Starch indicator.

-

Ice bath

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of the peroxide in the chosen solvent.

-

Isothermal Reaction: Place a sealed flask containing the peroxide solution into the pre-heated constant temperature bath (e.g., 96°C). Start a stopwatch simultaneously.[18]

-

Aliquoting: At regular time intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a precise aliquot (e.g., 10.0 mL) of the reaction mixture.

-

Quenching: Immediately transfer the aliquot into a flask containing a mixture of acetic acid and excess potassium iodide, placed in an ice bath. This quenches the decomposition and allows the remaining peroxide to react with KI to liberate iodine (I₂).

-

Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution. Add a few drops of starch indicator near the endpoint (when the solution turns pale yellow). The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

Data Analysis:

-

Calculate the concentration of the peroxide at each time point based on the volume of titrant used.

-

Plot the natural logarithm of the peroxide concentration (ln[ROOH]) versus time.

-

For a first-order reaction, this plot will yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).[16]

-

Calculate the half-life using the formula: t½ = ln(2)/k.[17]

-

Self-Validation: The linearity of the ln[concentration] vs. time plot (R² > 0.98) validates the assumption of first-order kinetics. The initial sample (t=0) and a control sample kept at room temperature should show minimal decomposition.[18]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex interplay of factors governing peroxide reactivity.

Logical Flow: Factors Influencing Peroxide Reactivity

Caption: Interplay of electronic and steric effects of a methyl group on peroxide reactivity.

Experimental Workflow: Kinetic Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. americanchemistry.com [americanchemistry.com]

- 4. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. Electronic Effects: Mesomeric, Electromeric, Hyperconjugation, Steric Effects [embibe.com]

- 8. testbook.com [testbook.com]

- 9. Hyperconjugation: Definition, Structure, Effects & Reverse Hyperconjugation - Chemistry - Aakash | AESL [aakash.ac.in]

- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. dasher.wustl.edu [dasher.wustl.edu]

- 13. youtube.com [youtube.com]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Research Portal [researchportal.murdoch.edu.au]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 19. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Mechanistic Workflows of Bis(3-methylbenzoyl) Peroxide

Executive Overview

In the landscape of radical-mediated synthesis and polymer engineering, diacyl peroxides serve as critical initiators. Bis(3-methylbenzoyl) peroxide (CAS: 1712-87-4), frequently referred to as di-m-toluoyl peroxide, is a symmetric organic peroxide distinguished by its meta-methyl aromatic substitution. This structural nuance grants it a unique thermal decomposition profile, making it highly valuable for controlled monomer polymerization (such as styrene and silicone rubbers) and targeted C-H functionalization in active pharmaceutical ingredient (API) development.

This guide provides an authoritative breakdown of its physicochemical properties, decomposition kinetics, and a self-validating experimental framework for thermal analysis.

Quantitative Physicochemical Properties

Understanding the baseline physical and chemical properties of Bis(3-methylbenzoyl) peroxide is essential for predicting its phase behavior, solubility in monomeric suspensions, and safety thresholds. The quantitative data is summarized below, drawing from standardized computational and experimental databases like and the.

Table 1: Core Physicochemical Properties

| Property | Value | Method / Source |

| Molecular Formula | C₁₆H₁₄O₄ | Standard IUPAC |

| Molecular Weight | 270.28 g/mol | Computed |

| Density | ~1.198 g/cm³ | Predicted |

| Boiling Point | 404.5 °C (at 760 mmHg) | Predicted |

| Flash Point | 179.2 °C | Predicted |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | PubChem |

| XLogP3 (Lipophilicity) | 4.2 | PubChem |

| Hydrogen Bond Acceptors | 4 | Computed |

Insight: The high XLogP3 value (4.2) indicates strong lipophilicity, confirming its excellent solubility in non-polar organic solvents and hydrophobic monomer matrices (e.g., styrene, siloxanes), which is a prerequisite for homogeneous polymerization initiation.

Mechanistic Kinetics: Thermal Decomposition Pathways

The primary industrial and scientific utility of Bis(3-methylbenzoyl) peroxide lies in its thermally induced homolytic cleavage. The oxygen-oxygen (O-O) single bond acts as the molecule's thermodynamic Achilles' heel.

The Role of Meta-Substitution in Half-Life Kinetics

When subjected to thermal energy, the O-O bond undergoes homolysis to yield two 3-methylbenzoyloxyl radicals. These intermediate radicals rapidly undergo irreversible decarboxylation to form highly reactive m-tolyl radicals and carbon dioxide gas.

Comparative half-life studies documented in reveal the profound impact of aromatic substitution on decomposition temperatures.

Table 2: Half-Life Kinetics Comparison (1-Minute Half-Life)

| Peroxide Initiator | 1-Min Half-Life Temp (°C) | Substituent Electronic Effect |

| Bis(4-methylbenzoyl) peroxide | 128.2 | Para-methyl (+I, +R hyperconjugation) |

| Dibenzoyl peroxide (BPO) | 131.0 | Unsubstituted (Baseline) |

| Bis(3-methylbenzoyl) peroxide | 131.1 | Meta-methyl (+I inductive only) |

Causality Analysis: Why does the meta-methyl variant require more thermal energy (131.1 °C) to decompose than the para-methyl variant (128.2 °C)? A methyl group in the para position stabilizes the developing radical transition state through both inductive (+I) and hyperconjugative resonance (+R) effects directly into the carboxylate system. However, a methyl group in the meta position cannot participate in direct resonance stabilization of the acyloxy radical due to the orbital geometry of the benzene ring. It only provides a weak inductive effect. Consequently, Bis(3-methylbenzoyl) peroxide behaves thermally almost identically to unsubstituted dibenzoyl peroxide, offering a highly predictable and stable initiation profile.

Fig 1: Thermal decomposition pathway of Bis(3-methylbenzoyl) peroxide into initiating radicals.

Experimental Protocol: Self-Validating Kinetic Analysis via DSC

To safely and effectively utilize this initiator in drug delivery polymer matrices or pilot-scale API synthesis, researchers must map its precise decomposition kinetics. The following Differential Scanning Calorimetry (DSC) protocol is designed as a self-validating system : the kinetic parameters derived from dynamic heating are mathematically cross-verified against isothermal aging data to eliminate instrumental artifacts.

Step 1: High-Pressure Crucible Preparation

-

Action: Encapsulate 2.0 mg of Bis(3-methylbenzoyl) peroxide in a gold-plated high-pressure DSC crucible (rated to 150 bar).

-

Causality: Diacyl peroxides generate copious amounts of CO₂ gas upon decomposition. Standard vented crucibles allow this gas to escape, leading to endothermic vaporization artifacts that mask the true exothermic decomposition signal. High-pressure crucibles confine the gas, ensuring the recorded heat flow is purely a function of O-O homolysis and decarboxylation.

Step 2: Multi-Rate Dynamic Temperature Scanning

-

Action: Run dynamic scans from 20 °C to 200 °C at four distinct heating rates (β = 2, 5, 10, and 15 °C/min).

-

Causality: A single heating rate cannot reliably determine activation energy ( Ea ). By varying β, the shift in the peak decomposition temperature ( Tp ) allows the application of the Kissinger isoconversional method. This establishes the primary kinetic baseline without assuming a specific reaction model.

Step 3: Isothermal Autocatalysis Validation

-

Action: Rapidly heat a fresh sample to 110 °C (well below the 1-min half-life temperature) and hold isothermally for 120 minutes.

-

Causality: Peroxides often exhibit autocatalytic decomposition where radical byproducts accelerate further breakdown. If the isothermal heat flow curve shows a delayed maximum rather than an immediate exponential decay, autocatalysis is present. This is the self-validating check: the dynamic Ea from Step 2 is only valid if it can accurately predict the time-to-maximum-rate observed in this isothermal Step 3.

Step 4: Data Synthesis and Loop Closure

-

Action: Correlate the Kissinger Ea with the isothermal rate constant ( k ). If the predicted half-life at 131.1 °C equals ~1 minute, the kinetic model is mathematically validated, and the initiator is cleared for scale-up. If a discrepancy >5% exists, the system loops back to Step 2 to check for sample contamination.

Fig 2: Self-validating DSC workflow for extracting peroxide decomposition kinetics.

Safety, Storage, and Handling Integrity

As outlined in and ERG Guide 148, Bis(3-methylbenzoyl) peroxide is highly sensitive to temperature excursions.

-

Self-Accelerating Decomposition Temperature (SADT): Loss of temperature control leads to self-accelerating decomposition, resulting in violent explosion and fire.

-

Storage Protocol: It must be stored strictly below its designated Control Temperature in specialized, non-combustible environments. Runoff from fire control or dilution water may cause severe environmental contamination.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14121487, Bis(3-methylbenzoyl) peroxide". PubChem. URL:[Link]

- Google Patents. "WO2016067627A1 - Laminate sheet and manufacturing method therefor". Google Patents.

-

U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: BIS(3-METHYLBENZOYL) PEROXIDE". EPA CompTox. URL:[Link]

Application Note: Advanced Cross-Linking of Unsaturated Polyester Resins (UPR) Using Bis(3-methylbenzoyl) Peroxide

Executive Summary & Mechanistic Rationale

Unsaturated polyester resins (UPRs) are foundational thermosetting polymers utilized extensively in high-performance composites, structural materials, and specialized coatings. The curing of UPRs relies on the free-radical copolymerization of the unsaturated polyester chains with a reactive diluent, typically styrene monomer.

Historically, Dibenzoyl Peroxide (BPO) has been the industry-standard radical initiator. However, BPO presents significant bottlenecks: it exhibits poor solubility in UPR systems, requires prolonged dissolution times, and poses severe explosive hazards in its pure, solid state .

To overcome these limitations, we recommend transitioning to Bis(3-methylbenzoyl) peroxide (also known as di-m-toluoyl peroxide or MTPO).

Causality of MTPO Selection: The addition of a methyl group at the meta-position of the benzoyl ring slightly alters the molecule's steric profile and electron density. This structural modification drastically improves the thermodynamic compatibility and solubility of the peroxide in ester-based plasticizers (like dimethyl phthalate) and UPR matrices. Consequently, MTPO can be formulated as a stable, highly workable liquid curing agent. It bypasses the mechanical shear required to disperse solid BPO, thereby preventing localized unreacted pockets that lead to mechanical failure in the cured matrix, while maintaining a nearly identical thermal activation window .

Figure 1: Radical generation from Bis(3-methylbenzoyl) peroxide and UPR cross-linking.

Physicochemical Profiling & Quantitative Data

To justify the transition from BPO to MTPO, the following physicochemical parameters must be evaluated during formulation design. The data below illustrates why MTPO is the superior choice for scalable, high-fidelity UPR curing.

| Property / Parameter | Dibenzoyl Peroxide (BPO) | Bis(3-methylbenzoyl) Peroxide (MTPO) | Impact on Experimental Formulation |

| 1-Minute Half-Life Temp. | 131.0 °C | 131.1 °C | Identical thermal activation window; no need to alter existing curing oven profiles. |

| Physical State (Standard) | Solid / Paste (requires dispersion) | Liquid (when formulated with plasticizers) | MTPO enables automated volumetric dosing and rapid homogenization. |

| Solubility in UPR/Styrene | Poor (prolonged mixing required) | Excellent (rapid dissolution) | Reduces mechanical agitation time, minimizing unwanted air entrapment. |

| Handling Safety | High friction/impact sensitivity | Stable in plasticizer solution | Significantly reduces the risk of explosive decomposition during handling. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step workflow incorporates closed-loop validation checkpoints. Every phase of the protocol is designed to self-validate before proceeding to the next step.

Phase 1: Preparation of the MTPO Liquid Initiator System

Objective: Formulate a stable, liquid-phase initiator to bypass the solubility limitations of solid peroxides.

-

Solvent Selection: In a chemically inert borosilicate glass vessel, measure 65 parts by weight of dimethyl phthalate (DMP).

-

Causality: DMP acts as a non-reactive plasticizer that stabilizes the peroxide radicals and matches the polarity of the UPR, ensuring seamless integration.

-

-

Peroxide Integration: Slowly add 35 parts by weight of synthesized Bis(3-methylbenzoyl) peroxide (MTPO) into the DMP under continuous, low-shear magnetic stirring (200 rpm) at 20 °C.

-

Homogenization: Stir for 15 minutes until a completely clear, homogeneous solution is achieved.

-

Validation Checkpoint 1 (Storage Stability): Extract a 5 mL aliquot and store at 5 °C for 7 days. A successful formulation will show zero precipitation or phase separation, confirming thermodynamic stability .

Phase 2: UPR Compounding and Matrix Formulation

Objective: Disperse the initiator uniformly within the UPR matrix without triggering premature cross-linking.

-

Resin Preparation: Weigh 100 g of the base unsaturated polyester resin (containing approx. 35-40% styrene monomer) into a degassing cup.

-

Initiator Dosing: Using a positive displacement pipette, add 1.5 to 2.0 parts per hundred resin (phr) of the MTPO/DMP liquid solution.

-

Causality: Liquid dosing ensures immediate micro-dispersion. Solid pastes require high-shear mixing that generates friction-induced heat, risking premature gelation and polymer chain degradation.

-

-

Mixing & Degassing: Mix using a planetary centrifugal mixer at 1500 rpm for 2 minutes. Follow immediately with vacuum degassing (-0.1 MPa) for 3 minutes to remove entrapped air.

-

Validation Checkpoint 2 (Gel Time Verification): Place a 10 g sample in a thermostated water bath at 80 °C. Mechanically probe the surface every 30 seconds. The time taken for the liquid to transition to a viscoelastic gel (Gel Time) must fall within the specified tolerance (e.g., 5-8 minutes) to validate initiator efficacy and concentration.

Phase 3: Thermal Curing and Exotherm Monitoring

Objective: Execute the cross-linking reaction while managing the exothermic heat to prevent micro-cracking.

-

Casting: Pour the degassed UPR/MTPO mixture into a pre-heated mold (treated with a fluoropolymer release agent).

-

Primary Cure: Transfer the mold to a convection oven set to 85 °C for 2 hours.

-

Causality: This temperature approaches the 10-hour half-life of MTPO, ensuring a controlled, steady release of radicals. This prevents a runaway exothermic spike that could boil the styrene monomer and cause void formation.

-

-

Post-Curing: Ramp the temperature to 120 °C for 1 hour.

-

Causality: This pushes the reaction past the glass transition temperature (Tg) of the developing network, ensuring >98% conversion of unreacted double bonds.

-

-

Validation Checkpoint 3 (Thermomechanical Analysis): Post-cure, analyze a 10 mg sample using Differential Scanning Calorimetry (DSC). The absence of a residual exothermic peak during a thermal sweep confirms complete curing.

Figure 2: Self-validating experimental workflow for UPR curing with built-in QC checkpoints.

References

- Source: Google Patents (European Patent Office)

- Source: Google Patents (World Intellectual Property Organization)

Application Note: Formulation and Evaluation of Bis(3-methylbenzoyl) Peroxide (m-BPO) Initiated Dental Resin Composites

Executive Summary

The development of auto-curing and dual-curing dental resin composites relies heavily on the efficiency of the redox initiation system. While standard dibenzoyl peroxide (BPO) paired with a tertiary amine is the traditional benchmark [1], the use of Bis(3-methylbenzoyl) peroxide (m-BPO) —also known as di(m-toluoyl) peroxide (CAS 1712-87-4)—offers distinct kinetic and solubility advantages in highly hydrophobic dimethacrylate matrices. This application note details the mechanistic rationale, formulation guidelines, and validated experimental protocols for integrating m-BPO into advanced dental restorative materials.

Mechanistic Rationale: The Case for m-BPO

In chemical-cured dental composites, polymerization is triggered by the bimolecular reaction between an organic peroxide (oxidant) and an aromatic tertiary amine (reductant) [2].

Standard BPO has a 1-minute half-life temperature of approximately 131.0 °C. Similarly, m-BPO exhibits a 1-minute half-life temperature of 131.1 °C [4], ensuring comparable thermal stability during storage. However, the addition of the methyl group at the meta position of the aromatic ring in m-BPO introduces two critical functional advantages:

-

Enhanced Matrix Solubility: Dental resins heavily utilize hydrophobic monomers like Bis-GMA and UDMA. The methyl substitution decreases the polarity of the peroxide, significantly enhancing its miscibility in the monomer blend. This prevents micro-phase separation of the initiator, which is a common cause of localized uncured monomer pockets that compromise biocompatibility.

-